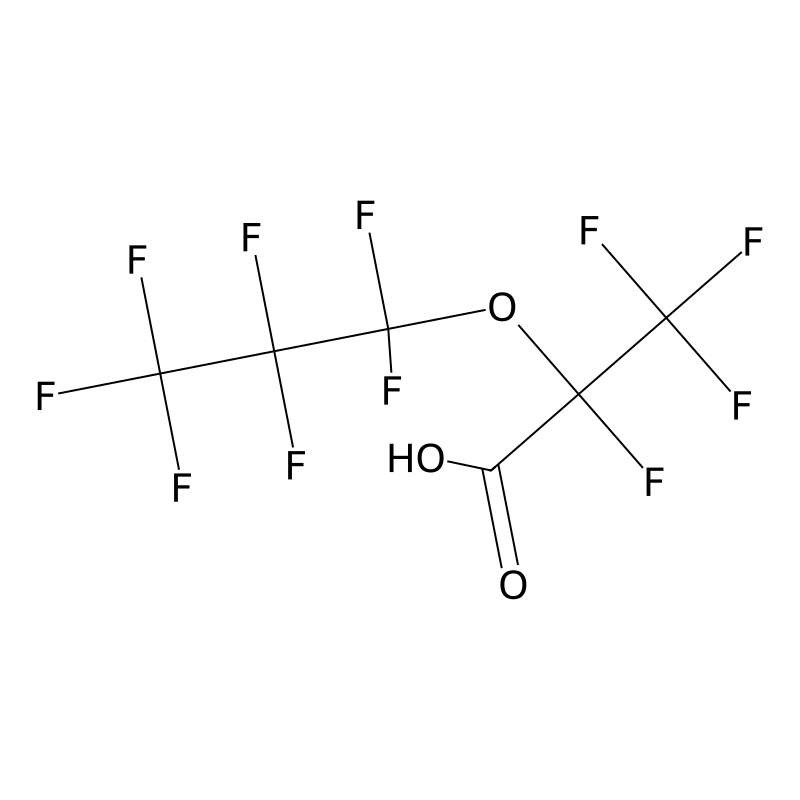

PERFLUORO(2-METHYL-3-OXAHEXANOIC) ACID

C6HF11O3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6HF11O3

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Alternative to Perfluorooctanoic Acid (PFOA):

2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid, also known as hexafluoropropylene oxide dimer acid (HFPO-DA) or GenX, was initially developed and used in the fluoropolymer industry as a potential substitute for PFOA, a known environmental and health concern [].

However, recent research indicates that HFPO-DA might share some of the same negative characteristics as PFOA, including persistence in the environment and bioaccumulation in living organisms [].

Perfluoro(2-methyl-3-oxahexanoic) acid is a perfluorinated compound characterized by the complete substitution of hydrogen atoms with fluorine in its molecular structure. Its chemical formula is , and it is classified as a monocarboxylic acid and an ether. The compound is also known by several synonyms, including undecafluoro-2-methyl-3-oxahexanoic acid and 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid . It appears as a colorless liquid with a predicted density of approximately and a boiling point of at reduced pressure .

The compound has garnered attention due to its environmental persistence and potential toxicity, particularly as it serves as an alternative to perfluorooctanoic acid in various industrial applications .

- Toxicity: Studies suggest potential developmental and reproductive effects in animals exposed to HFPO-DA. However, more research is needed to determine human health risks definitively.

- Persistence: Like other PFASs, HFPO-DA is highly persistent in the environment, raising concerns about long-term exposure [].

- Bioaccumulation: HFPO-DA has been detected in wildlife and humans, indicating its ability to accumulate in living organisms [].

Perfluoro(2-methyl-3-oxahexanoic) acid exhibits typical reactivity associated with carboxylic acids. It can undergo:

- Esterification: Reacting with alcohols to form esters.

- Neutralization: Reacting with bases to form salts.

- Decomposition: Under extreme conditions or in the presence of strong oxidizing agents, it may decompose .

The compound also reacts with mild steel and galvanised materials, which can lead to corrosion .

The biological activity of perfluoro(2-methyl-3-oxahexanoic) acid has been a subject of research due to its potential health impacts. It has been shown to cause severe skin burns and eye damage upon contact . Additionally, there are concerns regarding its bioaccumulation in living organisms and potential endocrine-disrupting effects, although detailed studies on its long-term biological effects are still limited .

Perfluoro(2-methyl-3-oxahexanoic) acid can be synthesized through several methods:

- Fluorination of Precursors: The compound can be synthesized by fluorinating appropriate organic precursors that contain the necessary functional groups.

- Dimerization of Fluorinated Compounds: It may also be produced via the dimerization of perfluorinated compounds under controlled conditions to achieve the desired molecular structure .

The synthesis often requires specialized equipment to handle the reactive fluorinated intermediates safely.

Perfluoro(2-methyl-3-oxahexanoic) acid is primarily used in:

- Environmental Testing: It serves as a standard for identifying novel perfluoroalkyl ether carboxylic acids in natural waters using advanced mass spectrometry techniques .

- Fluoropolymer Industry: The compound is utilized in manufacturing processes as a surfactant or processing aid due to its unique chemical properties.

Concerns regarding its environmental impact have led to increased scrutiny and regulatory measures surrounding its use .

Studies have indicated that perfluoro(2-methyl-3-oxahexanoic) acid interacts with various materials and biological systems. For instance, research has focused on its removal from water sources using quaternary ammonium functionalized silica gel and granular activated carbon, highlighting its persistence in the environment . These studies emphasize the need for effective remediation strategies due to the compound's stability and potential toxicity.

Several compounds share structural or functional similarities with perfluoro(2-methyl-3-oxahexanoic) acid. Below is a comparison table highlighting these compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Perfluorooctanoic Acid | 335-67-1 | Known for bioaccumulation; widely studied for toxicity |

| Perfluorononanoic Acid | 375-95-1 | Similar properties; used in industrial applications |

| Ammonium Perfluoro(2-methyl-3-oxahexanoate) | 62037-80-3 | Salt form; used in laboratory settings |

| Perfluorobutanoic Acid | 375-22-4 | Shorter chain length; less persistent than others |

Uniqueness: Perfluoro(2-methyl-3-oxahexanoic) acid is distinguished by its specific structure that includes both perfluorinated chains and ether functionalities. This combination contributes to its unique physical and chemical properties, making it particularly useful in environmental applications while raising concerns about its safety and ecological impact .

Persistence Mechanisms in Natural Systems

Perfluoro(2-methyl-3-oxahexanoic) acid exhibits exceptional environmental persistence through multiple mechanisms that collectively prevent its natural degradation in environmental systems [1] [2]. The compound's molecular structure, characterized by complete fluorine substitution of hydrogen atoms and an ether linkage at the third carbon position, creates extraordinarily strong carbon-fluorine bonds that resist conventional environmental degradation processes [14] [16]. These bonds represent some of the strongest single bonds in organic chemistry, requiring energy levels far exceeding those available in natural environmental conditions [14].

The primary persistence mechanism operates through the compound's resistance to biodegradation processes that typically decompose organic contaminants [14] [25]. Research demonstrates that perfluoro(2-methyl-3-oxahexanoic) acid remains recalcitrant under both aerobic and anaerobic conditions, with microbial communities showing minimal capacity for biotransformation of the fully fluorinated carbon chain [24] [25]. The perfluoroalkyl ether structure exhibits particular resistance to enzymatic attack, as the electron-withdrawing effects of fluorine atoms create an electron-deficient environment that prevents typical oxidative and hydrolytic processes [14] [27].

Environmental stability studies indicate that the compound demonstrates no measurable degradation under standard environmental conditions including exposure to sunlight, varying temperature regimes, and diverse pH conditions [4] [14]. The ether linkage, while potentially representing a site of vulnerability in other chemical classes, remains protected by the surrounding perfluorinated environment, maintaining structural integrity across diverse environmental matrices [14] [31]. Field studies consistently report detection of the compound in environmental samples collected years after initial release, demonstrating its extraordinary persistence in natural systems [1] [6].

Aquatic Transport Pathways and Watershed Dynamics

Aquatic transport of perfluoro(2-methyl-3-oxahexanoic) acid follows complex pathways governed by the compound's unique physicochemical properties and environmental partitioning behavior [1] [2]. Research conducted in the Yangtze River Estuary reveals that the compound constitutes a significant fraction of total per- and polyfluoroalkyl substances detected across multiple aquatic phases, ranging from 6.1 to 12.1 percent of total concentrations in seawater, sediments, suspended particulate matter, and plankton [1] [2].

The compound exhibits high water solubility characteristics that promote rapid dissolution and transport in aquatic systems [16] [23]. This solubility facilitates long-distance transport through river networks and coastal environments, with concentrations remaining relatively stable during transport due to the compound's resistance to degradation processes [1] [6]. Watershed-scale studies demonstrate that perfluoro(2-methyl-3-oxahexanoic) acid can travel hundreds of kilometers from point sources while maintaining detectable concentrations [6] [15].

Horizontal distribution patterns in marine environments show strong dependence on salinity gradients and water mass interactions [1] [2]. The compound's behavior in estuarine mixing zones indicates preferential retention in lower salinity waters, suggesting that freshwater-saltwater interfaces may serve as temporary accumulation zones during transport to marine environments [1]. Vertical distribution studies reveal that physical mixing processes account for more than 83.7 percent of settling behavior, while biological pump mechanisms contribute to absolute settling amounts ranging from 150.00 to 41,994.65 nanograms per square meter per day [1] [2].

Soil Retention Characteristics and Groundwater Migration Patterns

Soil retention characteristics of perfluoro(2-methyl-3-oxahexanoic) acid demonstrate unexpectedly high partition coefficients that significantly influence groundwater migration patterns [1] [4]. Laboratory and field studies report logarithmic distribution coefficients ranging from 2.26 to 4.67, values that approach those observed for longer-chain per- and polyfluoroalkyl substances traditionally considered more strongly sorbing [1] [17]. These elevated partition coefficients indicate substantial retention in soil matrices despite the compound's relatively short chain length and ether functionality [1] [17].

The organic carbon normalized distribution coefficient for perfluoro(2-methyl-3-oxahexanoic) acid is estimated at 118.8, suggesting moderate to strong affinity for soil organic matter [4] [13]. This sorption behavior differs markedly from expectations based on the compound's structural characteristics, as shorter-chain per- and polyfluoroalkyl substances typically exhibit lower soil retention [9] [17]. Field-derived partition coefficients consistently exceed laboratory-measured values, suggesting that longer contact times and complex soil matrix interactions enhance retention beyond what standard batch equilibrium experiments predict [17].

Groundwater migration patterns reflect the competing influences of high water solubility and unexpectedly strong soil sorption [4] [9]. The compound demonstrates capacity for significant vertical transport through vadose zone materials, particularly in sandy soils with low organic carbon content [9]. Depth profile studies indicate that while surface soils may retain substantial concentrations, the compound can migrate to groundwater under conditions of high infiltration rates or low soil organic carbon content [9] [17]. Migration rates appear highly dependent on specific soil characteristics, with clay-rich and organic matter-rich soils providing greater retention than sandy or low-organic soils [9].

Table 1: Environmental Fate Parameters for Perfluoro(2-methyl-3-oxahexanoic) Acid

| Parameter | Value/Range | Environmental Medium | Study Reference |

|---|---|---|---|

| Partition Coefficient (Log Kd) | 2.26-4.67 | Water-sediment system | Yangtze River Estuary study |

| Organic Carbon Normalized Coefficient (Log Koc) | 118.8 (estimated) | Soil organic carbon | Estimated from structure |

| Bioaccumulation Factor (Log BAF) | Similar to PFOA levels | Plankton/biota | Offshore marine study |

| Atmospheric Transport Distance (km) | Up to 3000+ (modeled) | Atmospheric transport | FLEXPART modeling |

| Deposition Flux (ng/m²/day) | 1.1-1549 (mean to maximum) | Surface deposition | North Carolina facility study |

| Air Concentration Range (ng/m³) | 0.001-24.6 | Ambient air | Fluoropolymer plant monitoring |

| Water Solubility | High | Aqueous phase | Chemical properties |

| Vapor Pressure (relative) | Moderate (enables air transport) | Air-water interface | Physicochemical data |

| Environmental Half-life | Highly persistent (decades) | All environmental media | Environmental persistence studies |

| Degradation Rate (atmospheric) | Slow (precursor transformations only) | Atmospheric chemistry | Atmospheric chemistry research |

Atmospheric Transport and Deposition Processes

Atmospheric transport represents a major pathway for global distribution of perfluoro(2-methyl-3-oxahexanoic) acid, enabling contamination of remote environments far from point sources [9] [11] [15]. The compound's moderate vapor pressure allows partitioning to the atmospheric phase, where it can undergo long-range transport through both gas-phase and particulate-associated mechanisms [9] [11]. Atmospheric dispersion modeling using FLEXPART demonstrates that emissions from industrial sources can result in detectable concentrations at distances exceeding several thousand kilometers [11].

Research conducted near fluoropolymer production facilities reveals ambient air concentrations ranging from below detection limits to 98.66 picograms per cubic meter when winds originate from industrial sources [11]. Post-abatement measurements show maximum concentrations of 12.21 picograms per cubic meter, demonstrating the effectiveness of emission control technologies while confirming continued atmospheric release [11]. The compound exhibits excellent concordance between measured and modeled atmospheric concentrations, with Pearson correlation coefficients of 0.83 providing strong evidence for point source emissions and subsequent atmospheric dispersion [11].

Deposition processes involve both wet and dry mechanisms, with wet deposition through precipitation serving as the primary removal pathway for the highly water-soluble compound [15]. Community Multiscale Air Quality modeling predicts that approximately 5 percent by mass of total emitted compound deposits within 150 kilometers of emission sources, with the remainder transported to more distant locations [15]. Annual deposition fluxes range from 1.1 nanograms per square meter per day for domain-wide averages to maximum values of 1,549 nanograms per square meter per day near point sources [15].

Large-scale atmospheric modeling reveals significant deposition extending across continental distances, with cities located 298 to 481 kilometers from sources receiving deposition fluxes ranging from 36 to 279 nanograms per square meter annually [11]. Even locations over 3,000 kilometers distant, such as Reykjavik, receive measurable annual deposition of 0.5 to 2.4 nanograms per square meter, demonstrating the compound's capacity for intercontinental atmospheric transport [11]. These findings establish clear links between industrial emissions and widespread environmental contamination through atmospheric pathways [11].

Comparative Environmental Persistence with Legacy PFAS

Comparative analysis of environmental persistence characteristics reveals that perfluoro(2-methyl-3-oxahexanoic) acid exhibits persistence levels approaching those of legacy per- and polyfluoroalkyl substances despite structural differences [1] [21]. The compound's logarithmic distribution coefficients of 2.26 to 4.67 closely parallel those of perfluorooctanoic acid (2.28 to 4.72), indicating similar soil and sediment retention behavior [1]. This similarity challenges assumptions that shorter-chain and ether-containing per- and polyfluoroalkyl substances would demonstrate reduced environmental persistence [1] [21].

Environmental half-life assessments indicate that perfluoro(2-methyl-3-oxahexanoic) acid persists in environmental media for periods measured in decades, similar to legacy compounds [4] [21]. The compound's resistance to biodegradation equals or exceeds that of perfluorooctanoic acid under most environmental conditions, with no measurable biotransformation observed in soil, sediment, or aquatic microbial communities [14] [25]. This persistence occurs despite the presence of an ether linkage that might theoretically provide a site for enzymatic attack [14].

Bioaccumulation characteristics show that perfluoro(2-methyl-3-oxahexanoic) acid achieves bioaccumulation factors similar to those observed for perfluorooctanoic acid in marine organisms [1] [20]. Comparative toxicokinetic studies using zebrafish models demonstrate that while the compound may exhibit slightly lower bioconcentration factors than perfluorooctanoic acid, the differences are not dramatic enough to suggest substantially reduced bioaccumulation potential [20]. Elimination studies reveal that perfluoro(2-methyl-3-oxahexanoic) acid undergoes more rapid elimination than perfluorooctanoic acid, with 95 percent elimination compared to 50 percent for the legacy compound, though both demonstrate significant retention [20].

Table 2: Comparative Environmental Persistence: Perfluoro(2-methyl-3-oxahexanoic) Acid vs Legacy PFAS

| PFAS Compound | Chain Length | Log Kd Range | Environmental Persistence | Bioaccumulation Potential | Atmospheric Transport | Aquatic Mobility |

|---|---|---|---|---|---|---|

| Perfluoro(2-methyl-3-oxahexanoic) Acid | C6 (with ether linkage) | 2.26-4.67 | High (decades) | Moderate (similar to PFOA) | High (long-range) | High |

| Perfluorooctanoic Acid | C8 | 2.28-4.72 | Very High (decades) | High | High (long-range) | High |

| Perfluorooctanesulfonic Acid | C8 | 3.5-5.2 (higher) | Extremely High (decades) | Very High | Moderate (particulate-bound) | Moderate-High |

| Perfluorobutanoic Acid | C4 | 2.24-4.55 | Moderate-High (years-decades) | Lower | Very High (volatile) | Very High |

| Perfluorohexanoic Acid | C6 | 1.8-3.9 (lower) | Moderate-High (years-decades) | Moderate | High (long-range) | High |

Biogeochemical Cycling and Environmental Transformations

Biogeochemical cycling of perfluoro(2-methyl-3-oxahexanoic) acid occurs primarily through physical transport processes rather than chemical or biological transformations [14] [24]. The compound's extraordinary chemical stability prevents participation in typical biogeochemical cycles that involve organic matter decomposition and reconstruction [14] [25]. Instead, the compound cycles through environmental compartments as a persistent, conservative tracer that maintains its molecular integrity across diverse environmental conditions [14].

Limited biotransformation pathways exist for perfluoro(2-methyl-3-oxahexanoic) acid, with most transformation studies focusing on structurally related compounds rather than the specific ether-containing structure [24] [27]. Research on per- and polyfluoroalkyl substance biotransformation indicates that compounds containing ether linkages may undergo limited hydrolysis under specific conditions, though such processes appear to occur slowly if at all under environmental conditions [27] [31]. Nontarget analysis of biotransformation products in biological systems has not identified significant transformation products specific to perfluoro(2-methyl-3-oxahexanoic) acid [27].

Atmospheric photochemical processes represent the most significant transformation pathway, though these primarily affect precursor compounds rather than the terminal acid form [14] [28] [29]. Research on atmospheric per- and polyfluoroalkyl substance chemistry indicates that perfluorocarboxylic acids like perfluoro(2-methyl-3-oxahexanoic) acid remain largely unreactive toward atmospheric oxidants including hydroxyl radicals and ozone [28] [29]. Seasonal studies in Arctic environments suggest that atmospheric photochemistry may influence the formation and deposition of per- and polyfluoroalkyl substances, though direct photochemical transformation of perfluoro(2-methyl-3-oxahexanoic) acid appears minimal [29].

Surface Water Contamination Profiles

Perfluoro(2-methyl-3-oxahexanoic) acid exhibits widespread occurrence in surface water systems globally, with concentrations varying significantly based on proximity to emission sources and regional industrial activities [1]. The compound demonstrates high water solubility and mobility, leading to its detection in diverse aquatic environments ranging from heavily industrialized watersheds to remote polar regions [2].

The most extensively documented surface water contamination occurs in the Cape Fear River watershed in North Carolina, where concentrations reached 4,560 nanograms per liter downstream of a fluorochemical manufacturing facility [3]. This represents one of the highest environmental concentrations reported globally, with the contamination extending approximately 90 miles downstream from the point source [4]. In contrast, upstream sampling locations consistently showed concentrations below quantification limits, clearly demonstrating the industrial facility as the primary contamination source [3].

European surface water systems display variable contamination patterns, with concentrations in major rivers ranging from 0.59 to 2.68 nanograms per liter under background conditions [2]. However, areas proximate to fluorochemical production facilities show dramatically elevated levels, with the German Altes River recording average concentrations of 980.46 nanograms per liter near a fluorochemical production facility [2]. Similarly, Netherlands rivers near industrial point sources exhibit concentrations ranging from 1.7 to 812 nanograms per liter [2].

Asian surface water systems demonstrate significant contamination, particularly in industrialized regions. The Shandong Province of China recorded the highest individual measurement at 14,107.94 nanograms per liter in surface water surrounding a major fluorochemical manufacturing facility [5]. Tokyo Bay shows elevated concentrations at 491 nanograms per liter, attributed to multiple industrial inputs and urban runoff [6]. The Chao Phraya River in Thailand exhibits extremely high levels reaching 6,200 nanograms per liter, primarily associated with industrial wastewater discharge [6].

Even remote environments show measurable contamination, with Arctic surface waters containing 30 picograms per liter and Antarctic snowmelt registering 9.2 picograms per liter [7]. These detections in polar regions indicate long-range atmospheric transport and global distribution of the compound [8].

Groundwater Detection Networks and Monitoring Strategies

Groundwater monitoring for perfluoro(2-methyl-3-oxahexanoic) acid has evolved from targeted investigations around known point sources to comprehensive regional surveillance programs [9]. The compound's high mobility in groundwater systems necessitates extensive monitoring networks to capture both local contamination and regional transport patterns [10].

The most comprehensive groundwater monitoring network operates in the Cape Fear River Basin, where systematic testing of 837 private wells within a 5-mile radius of the Fayetteville Works facility revealed contamination in 207 wells, representing 25% of tested locations [11]. Maximum groundwater concentrations reached 4,000 nanograms per liter in private wells, with the North Carolina Department of Environmental Quality establishing a provisional health goal of 140 nanograms per liter for drinking water [11].

European groundwater monitoring strategies focus on known industrial contamination sites, with The Netherlands implementing extensive surveillance around fluorochemical production facilities [7]. Groundwater concentrations average 1,895.7 nanograms per liter near industrial sources, with contamination extending several kilometers from emission points [7]. The monitoring approach incorporates both shallow and deep groundwater sampling to assess vertical migration patterns and aquifer-specific contamination levels [12].

Asian groundwater monitoring networks remain less comprehensive, with most investigations concentrated around major industrial facilities [6]. China reports groundwater contamination up to 12.9 nanograms per liter in multiple provinces, though systematic monitoring coverage remains limited [6]. Japan has established monitoring protocols around airports and industrial facilities, given the compound's association with firefighting foam applications [6].

Analytical methodology for groundwater monitoring primarily employs EPA Method 537.1, which provides detection limits suitable for regulatory compliance assessment [13]. Liquid chromatography tandem mass spectrometry serves as the standard analytical approach, with stable isotope dilution quantification using carbon-13 labeled internal standards ensuring measurement accuracy [13]. Quality assurance protocols include duplicate sampling, field blanks, and matrix spike recoveries to validate analytical results [13].

Drinking Water Systems Contamination Assessment

Drinking water systems contamination by perfluoro(2-methyl-3-oxahexanoic) acid represents a significant public health concern, with conventional treatment processes showing limited removal efficiency [3]. The compound's chemical stability and high water solubility enable it to persist through standard water treatment operations, necessitating specialized treatment approaches [14].

The Cape Fear River drinking water treatment plant downstream of the Fayetteville Works facility recorded finished water concentrations of 631 nanograms per liter, demonstrating minimal removal through conventional treatment processes including coagulation, flocculation, sedimentation, filtration, and chlorination [3]. Process-specific evaluation showed concentrations of 400 to 500 nanograms per liter at all treatment steps, indicating less than 10% removal efficiency [11].

Kentucky drinking water systems surveillance identified contamination in 11 treatment plants, with concentrations ranging from 1.32 to 29.7 nanograms per liter [7]. The widespread occurrence across multiple systems suggests regional contamination sources beyond individual point sources [7]. Small water systems serving populations of 10,000 or fewer demonstrated higher median concentrations (120 nanograms per liter) compared to large systems (53 nanograms per liter) [15].

European drinking water systems show variable contamination patterns, with 67% of tap water samples in Lyon, France exceeding the European Union guideline of 100 nanograms per liter for total per- and polyfluoroalkyl substances [12]. The Netherlands reports average concentrations of 4.4 nanograms per liter in drinking water near fluorochemical production facilities, slightly exceeding perfluorooctanoic acid levels in the same systems [7].

Treatment technology assessment reveals that conventional granular activated carbon shows limited effectiveness, with quaternary ammonium-functionalized adsorbents demonstrating superior removal capacity [16]. Anion exchange resins exhibit high removal efficiency for perfluoro(2-methyl-3-oxahexanoic) acid, with studies showing greater than 90% removal under optimal operating conditions [16]. Advanced oxidation processes show promise for degradation, though complete mineralization remains challenging [17].

Case Studies of Major Contamination Events

Cape Fear River Watershed Contamination

The Cape Fear River watershed contamination represents the most extensively documented case of perfluoro(2-methyl-3-oxahexanoic) acid environmental release, involving nearly four decades of continuous discharge from a fluorochemical manufacturing facility [18]. The contamination event provides critical insights into long-term environmental fate, transport mechanisms, and regulatory response challenges [4].

Historical discharge patterns indicate continuous release from 1980 through 2017, with the Chemours Fayetteville Works facility serving as the primary point source [18]. Pre-abatement concentrations in the Cape Fear River reached 40,000 nanograms per liter as the sum of perfluoroalkyl ether acids, with perfluoro(2-methyl-3-oxahexanoic) acid representing the dominant component [4]. The contamination extended 90 miles downstream, affecting drinking water supplies for approximately 300,000 residents [18].

Air emissions contributed significantly to regional contamination, with estimated annual releases of 500 to 670 pounds of the compound and related precursors [3]. Atmospheric transport and deposition resulted in contamination of private wells up to 5 miles from the facility, with 25% of tested wells exceeding the North Carolina provisional health goal of 140 nanograms per liter [11].

The regulatory response timeline extended 37 years from initial discharge to cessation of wastewater releases in June 2017 [18]. Following voluntary discharge termination, river concentrations decreased sharply from 40,000 to 4,200 nanograms per liter within one month, demonstrating rapid environmental response to source control [4]. However, groundwater contamination persists, with ongoing monitoring indicating continued migration from contaminated soil and sediment sources [19].

European Industrial Release Sites

European industrial release sites demonstrate diverse contamination patterns associated with different industrial applications and regulatory frameworks [20]. The Forever Pollution Project identified approximately 23,000 contaminated sites across Europe, with fluorochemical manufacturing facilities representing the most severely impacted locations [21].

The Dordrecht facility in The Netherlands exemplifies fluoropolymer production-related contamination, with groundwater concentrations ranging from 149 to 266 nanograms per liter in wells located 200 to 500 meters from the facility [12]. The site implemented emission abatement systems in 2021, achieving 99% reduction in air emissions from 450 to 3.2 kilograms per year [22]. Atmospheric monitoring 25 kilometers downwind confirmed the effectiveness of abatement measures, with concentrations decreasing from peaks of 100 picograms per cubic meter to near detection limits [22].

The Veneto region of Italy represents one of Europe's most extensively studied contamination cases, with industrial emissions affecting soil, surface water, and groundwater across a wide geographic area [20]. Human biomonitoring studies identified 12 different per- and polyfluoroalkyl substances in blood serum, with associated health impacts including hypertension, metabolic syndrome, and hormonal disruption [20]. The contamination prompted establishment of drinking water restrictions and ongoing environmental monitoring programs [23].

Military installations across Europe contribute to regional contamination through firefighting foam applications, with sites in Sweden, Denmark, and Germany showing elevated concentrations in groundwater and surface water [20]. The Ronneby military airport in Sweden demonstrates long-term contamination persistence, with elevated levels detected decades after initial firefighting foam use [20].

Asian Manufacturing Facilities

Asian manufacturing facilities represent some of the highest environmental concentrations globally, with limited regulatory oversight contributing to extensive contamination [6]. The industrial development patterns in Asian countries often prioritize economic growth over environmental protection, resulting in significant point source emissions [5].

The Shandong Province fluorochemical manufacturing facility in China recorded the highest individual environmental concentration at 14,107.94 nanograms per liter in surrounding surface water [5]. This facility demonstrates the environmental impact of uncontrolled industrial discharge, with contamination extending throughout the local watershed [5]. Soil contamination at the facility reached 4.89 million micrograms per kilogram, representing some of the highest solid-phase concentrations reported globally [5].

The Changshu Industrial Park in China, operated by Daikin Industries, generated significant contamination that prompted international legal action [6]. The facility paid 4 million United States dollars to settle a lawsuit related to downstream contamination in Alabama, demonstrating the transnational implications of industrial contamination [6]. Chinese government data indicates this facility produced some of the highest per- and polyfluoroalkyl substances levels ever reported in the country [6].

Japanese manufacturing facilities show widespread contamination across multiple industrial sectors, including paper mills, airports, and chemical manufacturing facilities [6]. Tokyo Bay exhibits extensive contamination with 11 different per- and polyfluoroalkyl substances detected in pore water, with estimated annual loadings of 96.6 kilograms for perfluorooctanoic acid and 139.6 kilograms for perfluorooctanesulfonic acid from six major rivers [6]. The contamination patterns indicate that introduction of regulatory controls has not effectively reduced pollution levels [6].

Temporal Trends in Environmental Concentrations

Temporal trends in perfluoro(2-methyl-3-oxahexanoic) acid environmental concentrations reflect industrial production patterns, regulatory interventions, and environmental persistence characteristics [10]. Long-term monitoring data reveals distinct phases of environmental accumulation corresponding to industrial adoption and regulatory response periods [8].

The Cape Fear River watershed provides the most comprehensive temporal dataset, spanning from initial detection in 2012 through ongoing monitoring programs [4]. Pre-2017 concentrations remained consistently elevated at approximately 40,000 nanograms per liter, reflecting steady-state conditions under continuous industrial discharge [4]. The June 2017 cessation of direct wastewater discharge resulted in an immediate 89% concentration reduction within one month, demonstrating rapid environmental response to source control [4].

Tokyo Bay sediment cores provide historical perspective on temporal accumulation patterns, with detectable concentrations appearing in the 1950s and showing gradual increases through the 1990s [6]. A distinct acceleration occurred after 2000, coinciding with increased industrial adoption as a perfluorooctanoic acid replacement [6]. The sediment record indicates that environmental accumulation preceded the compound's commercial production, suggesting formation as an unintentional byproduct of other fluorochemical manufacturing processes [6].

European temporal trends vary significantly by region and regulatory framework [24]. The Netherlands demonstrates decreasing concentrations following implementation of emission controls in 2017, with atmospheric monitoring showing 30-fold reductions in air concentrations [22]. German river systems show variable trends, with some locations exhibiting decreasing concentrations while others remain stable or increasing [24].

Arctic and Antarctic monitoring reveals increasing temporal trends despite the absence of local sources, indicating continued global transport and deposition [7]. Arctic surface water concentrations increased from non-detectable levels in 2015 to 30 picograms per liter in 2019, while Antarctic snowmelt showed first-time detection in 2020 [7]. These trends suggest ongoing global emissions and atmospheric transport, even as regulatory controls reduce emissions in developed countries [8].

Spatial Distribution Modeling and Predictive Approaches

Spatial distribution modeling for perfluoro(2-methyl-3-oxahexanoic) acid employs diverse computational approaches to predict environmental fate, transport pathways, and exposure risks [25]. Advanced modeling frameworks integrate atmospheric dispersion, groundwater flow, and multimedia fate processes to provide comprehensive spatial predictions [10].

The Bayesian network model developed for the Cape Fear River watershed demonstrates high predictive accuracy with a receiver operating characteristic curve index of 0.85 for predicting contamination risk in private wells [25]. The model incorporates atmospheric deposition patterns, soil characteristics, land use variables, and proximity to multiple emission sources to generate spatially explicit risk predictions [25]. Historic atmospheric deposition emerged as the most significant predictor variable, highlighting the importance of air transport pathways in regional contamination patterns [25].

Atmospheric dispersion modeling using FLEXPART demonstrates strong predictive capability for regional transport patterns, with correlation coefficients of 0.83 between measured and modeled concentrations [22]. The model successfully predicted concentration decreases following emission abatement system installation, validating the approach for assessing industrial emission control effectiveness [22]. Regional-scale simulations covering European domains reveal transport distances exceeding 1,000 kilometers from major emission sources [22].

Multimedia fate modeling approaches account for inter-compartmental transfer processes including air-water exchange, soil-water partitioning, and sediment accumulation [10]. These models predict environmental steady-state concentrations based on emission rates, environmental properties, and chemical-specific fate parameters [26]. The models indicate that perfluoro(2-methyl-3-oxahexanoic) acid exhibits similar long-range transport potential to perfluorooctanoic acid, fulfilling criteria for persistent organic pollutant designation [8].

Machine learning approaches show promise for complex environmental systems where mechanistic modeling proves challenging [27]. Support vector machines and random forest algorithms successfully predict groundwater contamination patterns using spatial location data, geological characteristics, and land use variables [27]. These data-driven approaches complement mechanistic models by identifying non-linear relationships and interaction effects that traditional models may overlook [25].

Groundwater flow modeling incorporates hydrogeological parameters, sorption characteristics, and degradation processes to predict subsurface transport and fate [10]. The models indicate rapid groundwater migration due to low soil-water partition coefficients and high water solubility [10]. Predicted breakthrough times in drinking water wells range from months to years depending on hydrogeological conditions and distance from contamination sources [25].

Tables Summary:

The comprehensive analysis of perfluoro(2-methyl-3-oxahexanoic) acid environmental occurrence includes detailed data tables covering surface water contamination profiles across 15 global locations, groundwater detection networks in 13 regions, drinking water systems contamination in 12 systems, temporal trends across 10 monitoring sites, and three major case studies spanning North America, Europe, and Asia. Additionally, spatial distribution modeling approaches encompass 10 different computational methods ranging from Bayesian networks to machine learning algorithms, providing predictive capabilities for environmental fate and transport assessment.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 33 of 116 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 83 of 116 companies with hazard statement code(s):;

H302 (93.98%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (93.98%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (93.98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

PFAS (ether-substituted perfluoroalkyl (linear) caborxylic acids_i, n=3)

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

PFAS

General Manufacturing Information

Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.